molecular formula C15H16N2O B14889326 4-((Benzylamino)methyl)benzamide

4-((Benzylamino)methyl)benzamide

Cat. No.: B14889326
M. Wt: 240.30 g/mol
InChI Key: IOEOXVJIOTVWBV-UHFFFAOYSA-N
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Description

4-((Benzylamino)methyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Benzylamino)methyl)benzamide typically involves the condensation of benzoic acid derivatives with benzylamine. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-((Benzylamino)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylamine derivatives, while substitution reactions can produce halogenated or nitrated benzamides .

Scientific Research Applications

4-((Benzylamino)methyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Benzylamino)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease . The compound’s structure allows it to bind to enzyme active sites, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-((Benzylamino)methyl)benzamide is unique due to its specific structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. Its potential in multi-target therapies makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(benzylamino)methyl]benzamide

InChI

InChI=1S/C15H16N2O/c16-15(18)14-8-6-13(7-9-14)11-17-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,16,18)

InChI Key

IOEOXVJIOTVWBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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